molecular formula C13H17N5O B7631826 4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine

4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine

Cat. No. B7631826
M. Wt: 259.31 g/mol
InChI Key: MLROXOIQTPMNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is a chemical compound that has attracted significant attention in recent years. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in cell proliferation and DNA replication. This, in turn, leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine has several biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of enzymes that are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying cancer cell growth and development. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine. One area of interest is in the development of new cancer treatments based on this compound. Another area of interest is in the study of the compound's effects on other diseases, such as Alzheimer's and Parkinson's. Additionally, future research could focus on the development of more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 6-chloropurine with 1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde in the presence of a base such as potassium carbonate. The resulting compound is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-2-4-10-9(3-1)18(5-6-19-10)13-11-12(15-7-14-11)16-8-17-13/h7-10H,1-6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLROXOIQTPMNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCO2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine

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